

# The Emerging Role of Milk-Derived Peptides in Antithrombotic Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: K-Casein (106-116),bovine

Cat. No.: B12370797

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Current antithrombotic therapies, while effective, are often associated with significant bleeding risks. This has spurred the search for safer, naturally derived antithrombotic agents. Milk proteins, particularly casein and whey, have emerged as a promising source of bioactive peptides with antithrombotic properties. These peptides, encrypted within the primary protein sequence, can be released during gastrointestinal digestion or food processing and have been shown to modulate platelet function and the coagulation cascade. This technical guide provides an indepth overview of the discovery, mechanisms of action, and experimental validation of the antithrombotic activity of milk-derived peptides.

# Quantitative Data on Antithrombotic Activity of Milk Peptides

The antithrombotic efficacy of various milk-derived peptides has been quantified through several in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of their potency.

Table 1: Inhibition of Platelet Aggregation by Milk-Derived Peptides



| Peptide<br>Sequence                        | Source Protein       | Agonist  | IC50 (μM)                                           | Reference |
|--------------------------------------------|----------------------|----------|-----------------------------------------------------|-----------|
| MAIPPKKNQDK                                | Bovine к-Casein      | ADP      | Not specified,<br>inhibits<br>fibrinogen<br>binding | [1]       |
| Casoplatelin<br>(f106-116 of к-<br>casein) | Bovine к-Casein      | ADP      | Inhibits<br>aggregation                             | [2]       |
| KNQDK (f112-<br>116 of κ-casein)           | Bovine κ-Casein      | ADP      | Exerted<br>antithrombotic<br>activity               | [3]       |
| Caseinoglycopep<br>tide (f106-169)         | Bovine κ-Casein      | ADP      | Exerted<br>antithrombotic<br>activity               | [3]       |
| Caseinoglycopep<br>tide (f106-171)         | Sheep к-Casein       | Thrombin | 215                                                 | [4]       |
| Caseinoglycopep<br>tide (f106-171)         | Sheep к-Casein       | Collagen | 100                                                 | [4]       |
| KDQDK                                      | Sheep к-Casein       | Thrombin | Completely inhibited                                | [4]       |
| TAQVTSTEV                                  | Sheep к-Casein       | Thrombin | Completely inhibited                                | [4]       |
| QVTSTEV                                    | Sheep к-Casein       | Thrombin | Completely inhibited                                | [4]       |
| KRDS                                       | Human<br>Lactoferrin | -        | Less effective<br>than RGDS                         | [1]       |

Table 2: Effect of Milk-Derived Peptides on Coagulation Parameters



| Peptide<br>Sequence   | Source<br>Protein | Assay                       | Effect                              | Concentrati<br>on | Reference |
|-----------------------|-------------------|-----------------------------|-------------------------------------|-------------------|-----------|
| YQEPVLGPV<br>R (PICA) | β-Casein          | aPTT, PT, TT                | Prolongation                        | Not specified     | [5]       |
| LRPVAAEIY<br>(LF-LR)  | Lactoferrin       | aPTT                        | Prolonged by 13.4 s                 | 5 mM              | [6]       |
| LRPVAAEIY<br>(LF-LR)  | Lactoferrin       | PT                          | Prolonged by<br>1.7 s               | 5 mM              | [6]       |
| LRPVAAEIY<br>(LF-LR)  | Lactoferrin       | TT                          | Prolonged by 5.1 s                  | 5 mM              | [6]       |
| LRPVAAEIY<br>(LF-LR)  | Lactoferrin       | Fibrinogen<br>Clotting Time | Prolonged<br>from 15.3 to<br>20.2 s | Not specified     | [6]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of the antithrombotic potential of milk peptides. The following are protocols for key experiments cited in the literature.

## **In Vitro Assays**

1. ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a peptide to inhibit platelet aggregation in response to the agonist Adenosine Diphosphate (ADP).

#### Materials:

- Freshly drawn human or animal blood anticoagulated with 3.8% trisodium citrate (9:1 v/v).
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
- ADP solution (e.g., 10 μM).
- Test peptide dissolved in an appropriate solvent.



Platelet aggregometer.

#### Procedure:

- Prepare PRP by centrifuging the anticoagulated blood at a low speed (e.g., 240g for 10 minutes) at room temperature.
- Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes).
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using PPP.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-incubate a known volume of PRP with the test peptide or vehicle control at 37°C for a specified time (e.g., 5 minutes).
- Add the ADP solution to initiate platelet aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).
- The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the peptide to that of the control. The IC50 value is the concentration of the peptide that inhibits aggregation by 50%.[8]

#### 2. Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

#### Materials:

- Platelet-Poor Plasma (PPP).
- aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids).
- Calcium chloride (CaCl<sub>2</sub>) solution (0.025 M).



| 0 | Coagu | lometer. |
|---|-------|----------|
|---|-------|----------|

#### Procedure:

- Pre-warm the PPP, aPTT reagent, and CaCl<sub>2</sub> solution to 37°C.[9]
- In a coagulometer cuvette, mix a defined volume of PPP with the test peptide or vehicle control.
- Add a specified volume of the pre-warmed aPTT reagent to the plasma-peptide mixture and incubate for a precise time (e.g., 3-5 minutes) at 37°C.[5][10]
- Initiate the clotting process by adding a specific volume of the pre-warmed CaCl<sub>2</sub> solution.
- The coagulometer measures the time taken for clot formation.
- Prolongation of the aPTT in the presence of the peptide indicates an inhibitory effect on the intrinsic and/or common coagulation pathways.
- 3. Thrombin Inhibition Assay (Chromogenic)

This assay measures the direct inhibitory effect of a peptide on thrombin activity.

#### Materials:

- Purified human thrombin.
- Chromogenic thrombin substrate (e.g., S-2238).
- Assay buffer.
- Test peptide.
- Microplate reader.

#### Procedure:

 In a microplate well, add the assay buffer, purified thrombin, and the test peptide at various concentrations.



- Incubate the mixture for a defined period at 37°C to allow for the interaction between the peptide and thrombin.
- Add the chromogenic substrate to the wells.[11][12]
- The thrombin cleaves the substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[11]
- The rate of color development is inversely proportional to the thrombin inhibitory activity of the peptide.

### In Vivo Model

1. Ferric Chloride (FeCl<sub>3</sub>)-Induced Arterial Thrombosis Model in Mice

This model is widely used to evaluate the in vivo efficacy of antithrombotic agents.

- Materials:
  - Anesthetized mice (e.g., C57BL/6).[13]
  - Ferric chloride (FeCl₃) solution (e.g., 5-10%).
  - Filter paper discs.
  - Doppler flow probe or intravital microscope.
- Procedure:
  - Anesthetize the mouse and surgically expose the carotid artery.[13][14]
  - Measure the baseline arterial blood flow using a Doppler flow probe.
  - Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).[14][15]
  - The FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.



- Monitor the blood flow continuously until complete occlusion occurs (cessation of blood flow).
- The time to occlusion is the primary endpoint. An increase in the time to occlusion in animals treated with the test peptide compared to the control group indicates antithrombotic activity.

## **Signaling Pathways and Experimental Workflows**

Diagram 1: General Mechanism of Action for Antithrombotic Milk Peptides



Click to download full resolution via product page

Caption: Overview of the generation and dual-action mechanism of antithrombotic milk peptides.

Diagram 2: Signaling Pathway of  $\kappa$ -Casein-Derived Peptides (Casoplatelins) in Platelet Aggregation Inhibition





Click to download full resolution via product page

Caption: Casoplatelin inhibits platelet aggregation by blocking fibrinogen binding to the  $\alpha IIb\beta 3$  receptor.

Diagram 3: Experimental Workflow for In Vitro Antithrombotic Activity Screening





Click to download full resolution via product page

Caption: A typical workflow for the discovery and identification of antithrombotic peptides from milk.

## Conclusion



Milk-derived peptides represent a promising and largely untapped resource for the development of novel antithrombotic agents. Their mechanisms of action, targeting both platelet aggregation and the coagulation cascade, offer the potential for a multifaceted approach to thrombosis prevention and treatment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these bioactive peptides. Future research should focus on the oral bioavailability of these peptides, their in vivo efficacy in more complex disease models, and the elucidation of their detailed molecular interactions with their targets to pave the way for their application in functional foods and pharmaceuticals.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Milk-derived bioactive peptides and their health promoting effects: a potential role in atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]
- 3. Effect of kappa-casein split peptides on platelet aggregation and on thrombus formation in the guinea-pig PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sheep kappa-casein peptides inhibit platelet aggregation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Novel Anticoagulant Peptide from Lactoferrin Binding Thrombin at the Active Site and Exosite-I PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atlas-medical.com [atlas-medical.com]
- 10. vitroscient.com [vitroscient.com]
- 11. bpsbioscience.com [bpsbioscience.com]



- 12. Chromogenic substrate spectrophotometric assays for the measurement of clotting function [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric chloride-induced arterial thrombosis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Emerging Role of Milk-Derived Peptides in Antithrombotic Therapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370797#discovery-of-antithrombotic-activity-in-milk-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com